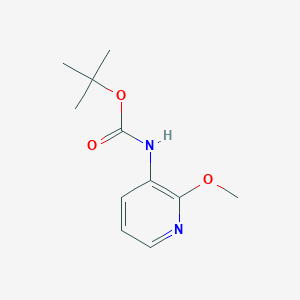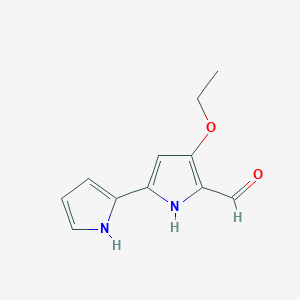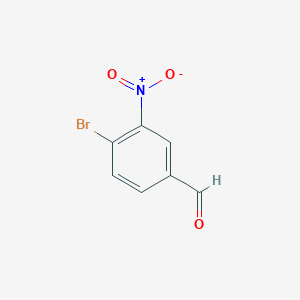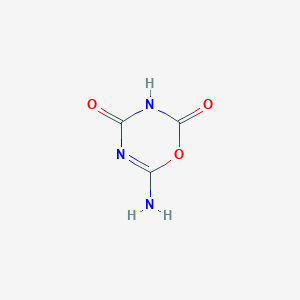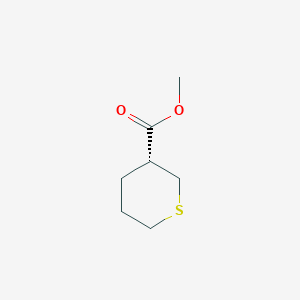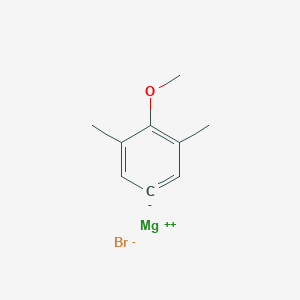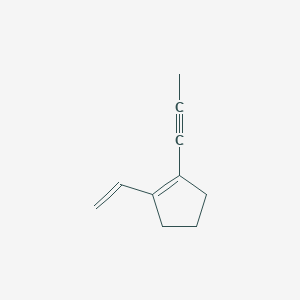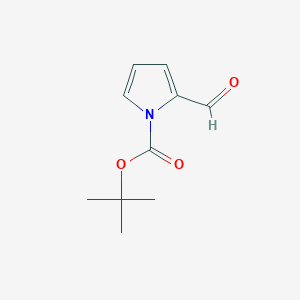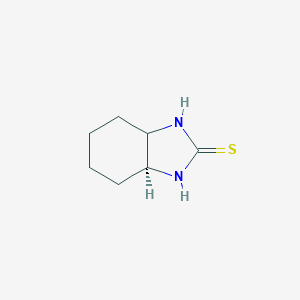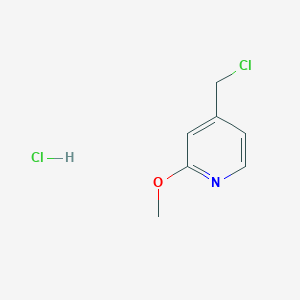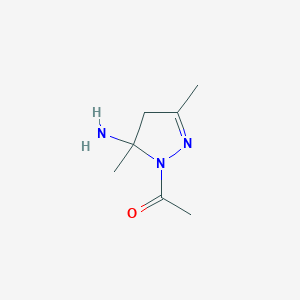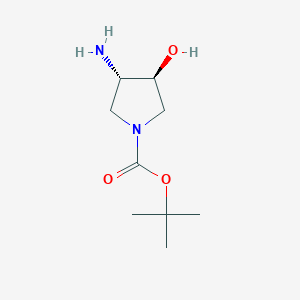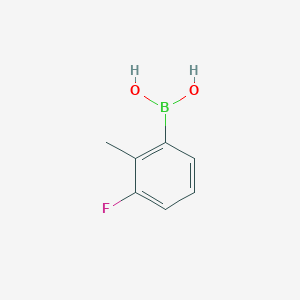
3-Fluoro-2-methylphenylboronic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Fluoro-2-methylphenylboronic acid and related compounds often involves cross-coupling reactions, where the boronic acid group facilitates the formation of complex organic structures. While specific synthesis routes for 3-Fluoro-2-methylphenylboronic acid are not detailed in the literature reviewed, analogous processes can be inferred from similar compounds. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, which also involves fluorinated aromatic compounds, highlights the challenges and strategies in handling fluorinated reagents and intermediates in organic synthesis (Qiu et al., 2009).
Molecular Structure Analysis
The molecular structure of 3-Fluoro-2-methylphenylboronic acid, like other boronic acids, is characterized by the boron atom's trivalent nature, which allows it to form stable covalent bonds with organic groups. The presence of the fluorine atom further influences the electronic properties of the molecule, such as electronegativity and polarity, which are critical in its reactivity and interaction with other molecules.
Chemical Reactions and Properties
3-Fluoro-2-methylphenylboronic acid participates in various chemical reactions, primarily in cross-coupling reactions to form C-C bonds. The fluorine atom in the molecule can affect the reactivity of the boronic acid group, potentially leading to selective reactions that are beneficial in organic synthesis. For example, the synthesis and application of fluorinated compounds, including those involving boronic acids, are influenced by the unique properties of fluorine atoms, such as high electronegativity and the ability to stabilize negative charges (Bakhotmah & Al-Otaibi, 2020).
Physical Properties Analysis
The physical properties of 3-Fluoro-2-methylphenylboronic acid, including solubility, boiling point, and melting point, are essential for its handling and application in chemical reactions. These properties are significantly influenced by the boronic acid group and the fluorine atom, which can impact the compound's solubility in organic solvents and water, facilitating its use in various organic synthesis contexts.
Chemical Properties Analysis
The chemical properties of 3-Fluoro-2-methylphenylboronic acid, such as acidity, reactivity, and stability, are pivotal in its application in organic synthesis. The boronic acid group's ability to form reversible covalent bonds with diols and hydroxyl groups underlies its utility in Suzuki-Miyaura cross-coupling reactions. Furthermore, the fluorine atom contributes to the compound's overall reactivity and stability, making it a valuable reagent in the synthesis of fluorinated organic molecules.
Applications De Recherche Scientifique
3-Fluoro-2-methylphenylboronic acid is a chemical compound with the molecular formula C7H8BFO2 . It’s used in various scientific fields, particularly in organic chemistry and medicinal chemistry .
One of the main applications of 3-Fluoro-2-methylphenylboronic acid is in the Suzuki coupling reaction . This is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds. In this process, 3-Fluoro-2-methylphenylboronic acid is used as a reactant .
The specific experimental procedures can vary depending on the desired outcome of the reaction, but generally, the Suzuki coupling involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide or pseudohalide in the presence of a base and a palladium catalyst .
The outcomes of these reactions can be diverse, as they allow for the synthesis of a wide range of organic compounds. For example, it has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls . It’s also used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .
Safety And Hazards
3-Fluoro-2-methylphenylboronic acid is considered hazardous . It is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . In case of contact, it is advised to wash off immediately with plenty of water . If swallowed or inhaled, medical attention should be sought .
Orientations Futures
The future directions of research involving 3-Fluoro-2-methylphenylboronic acid could involve further exploration of its role in the Suzuki–Miyaura coupling and other carbon–carbon bond-forming reactions . As an organoboron reagent, it has potential for use in a variety of chemical synthesis processes .
Propriétés
IUPAC Name |
(3-fluoro-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBIUWJUWTUGFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382498 | |
| Record name | 3-FLUORO-2-METHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-methylphenylboronic acid | |
CAS RN |
163517-61-1 | |
| Record name | 3-FLUORO-2-METHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-2-methylphenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



